molecular formula C14H9BrN2O3 B7795121 (4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B7795121
M. Wt: 333.14 g/mol
InChI Key: ZQYWTDINVOHCSI-DHZHZOJOSA-N
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Description

Compound “(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” is a chemical entity with significant importance in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures high yield and purity of the compound.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated hydrocarbons and organometallic reagents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.

Scientific Research Applications

Compound “(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of compound “(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Indole derivatives
  • Halogenated hydrocarbons
  • Organometallic compounds

These similar compounds share some structural similarities but differ in their reactivity and applications .

Properties

IUPAC Name

(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3/c15-9-3-1-4-10(7-9)16-8-11-14(18)20-13(17-11)12-5-2-6-19-12/h1-8,16H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYWTDINVOHCSI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC=C2C(=O)OC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N/C=C/2\C(=O)OC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.